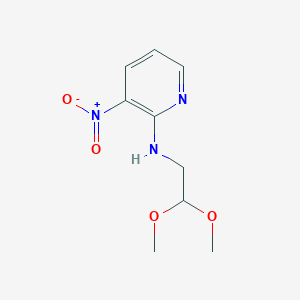

N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine

Description

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-15-8(16-2)6-11-9-7(12(13)14)4-3-5-10-9/h3-5,8H,6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALZZCLISYXUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=C(C=CC=N1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679482 | |

| Record name | N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003947-06-5 | |

| Record name | N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution Using 2-Fluoro-3-nitropyridine

A representative method involves the reaction of 2-fluoro-3-nitropyridine with an amine bearing the 2,2-dimethoxyethyl group under basic conditions:

Use of Formamide Derivatives as Amine Source

An alternative approach reported involves the reaction of 2-chloro-3-nitropyridine with formamide derivatives under reflux without transition metals or microwave irradiation:

- This method leverages the amide as an amine source, generating the aminopyridine directly under mild conditions.

Post-Condensation Modifications

In some synthetic schemes, the initial amination product undergoes further transformations such as:

- Catalytic hydrogenation to reduce nitro groups if required.

- Acid-catalyzed rearrangements or deprotection steps to finalize the 2,2-dimethoxyethyl substituent installation.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Yield and Purity |

|---|---|---|

| Solvent | DMF or THF | Polar aprotic solvents enhance nucleophilicity and solubility of reactants |

| Base | Potassium carbonate (K2CO3) | Neutralizes acid byproducts, promotes substitution |

| Temperature | 100 °C (sealed tube) | Ensures sufficient energy for substitution |

| Reaction Time | 16 hours | Complete conversion observed at this duration |

| Purification | Column chromatography (silica gel) | Removes impurities, affords pure product |

Research Findings and Scalability

- The substitution reaction of 2-fluoro-3-nitropyridine with amines containing the 2,2-dimethoxyethyl group has been demonstrated to proceed with high yields (~90%) and reproducibility.

- The method using formamide derivatives without catalysts or bases offers a scalable and environmentally benign alternative, achieving 70-80% yields on multi-gram scale.

- Analytical data such as ^1H NMR, LCMS, and TLC confirm the identity and purity of the synthesized compound.

- The synthetic routes are adaptable for modifications to the pyridine ring or amine substituents, facilitating analog development for pharmaceutical applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The dimethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The dimethoxyethyl group can be hydrolyzed to form the corresponding alcohol and aldehyde.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions.

Major Products:

Reduction: 3-aminopyridine derivatives.

Substitution: Various substituted pyridine derivatives.

Hydrolysis: Alcohols and aldehydes.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common approach is via vicarious substitution methods or oxidative amination protocols, which have been successfully applied to various nitropyridines, including 3-nitropyridine derivatives . The compound's reactivity can be harnessed in nucleophilic substitution reactions, where the nitro group serves as a leaving group under appropriate conditions .

a. Neuroprotective Agents

Nitropyridine derivatives have garnered attention for their potential as neuroprotective agents. Research indicates that compounds containing nitrogen heterocycles can modulate pathways associated with neurodegenerative diseases such as Alzheimer's disease. Specifically, they may act as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathogenesis of Alzheimer's . The structural similarity of this compound to known cholinesterase inhibitors suggests it could be explored for similar therapeutic effects.

Case Studies and Experimental Findings

Several studies have investigated the biological activities of related nitropyridine compounds:

- Neuroprotective Activity : A study on aryl-substituted 2-aminopyridine derivatives demonstrated their efficacy as acetylcholinesterase inhibitors, highlighting their potential in treating neurodegenerative diseases .

- Photophysical Properties : Research into 3-nitropyridines revealed significant photophysical properties that could be leveraged for developing organic optical materials .

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, molecular properties, and applications of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine and related compounds:

Key Differences and Trends

- Substituent Effects: Electron-withdrawing groups (e.g., NO₂, Cl) increase electrophilicity, facilitating nucleophilic substitution. Methoxy and dimethoxyethyl groups enhance solubility and modulate steric hindrance .

- Synthetic Yields : High yields (>84%) are achieved for compounds with methoxyphenyl or dimethoxyethyl substituents due to improved reaction kinetics .

- Applications : While nitro-pyridines are generally explored for medicinal chemistry, specific substituents dictate their roles—e.g., antioxidant vs. photodynamic agents .

Biological Activity

N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₉H₁₃N₃O₄

- Molecular Weight : 227.22 g/mol

- CAS Number : 1003947-06-5

- Structure : The compound features a nitro group at the 3-position of the pyridine ring, which is crucial for its biological activity.

This compound exhibits its biological effects primarily through interactions with various biological targets:

-

Nicotinamide Phosphoribosyltransferase (NAMPT) Activation :

- The compound has been identified as a potential activator of NAMPT, an enzyme involved in the NAD+ salvage pathway. This activation leads to increased intracellular NAD+ levels, which are essential for various metabolic processes .

- Increased NAD+ levels have been associated with improved metabolic regulation and potential therapeutic effects in conditions such as obesity and type 2 diabetes .

- Antitumor Activity :

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Case Study 1: Metabolic Regulation

In a study focusing on metabolic disorders, this compound was tested in high-fat diet-induced obese mice. The results indicated that the compound significantly increased NAD+ levels and improved metabolic parameters, suggesting its potential as an anti-obesity agent .

Case Study 2: Anticancer Properties

Another investigation explored the anticancer properties of nitro-substituted pyridine derivatives. The results demonstrated that these compounds exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-nitro counterparts. The mechanism was attributed to their ability to inhibit TOP1, leading to apoptosis in cancer cells .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : React 3-nitropyridin-2-amine with 2-bromo-1,1-dimethoxyethane in methanol using isopropyl ethylamine (DIPEA) as a base. This method yields the product as an orange oil with high purity (86–93% yield) after evaporation, washing, and drying .

- Route 2 : Adapt polymer-supported synthesis by acylating aminoacetaldehyde dimethyl acetal with nitro-substituted pyridines, followed by deprotection (e.g., using TFA/CHCl₃) .

- Optimization :

- Use microwave-assisted synthesis (as in ) to reduce reaction time .

- Monitor reaction progress via TLC or HPLC, and purify via column chromatography using ethyl acetate/hexane gradients.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Key Techniques :

- NMR Spectroscopy : Analyze - and -NMR to confirm the presence of the dimethoxyethyl group (δ ~3.3 ppm for OCH₃) and nitro group (δ ~8.5 ppm for pyridine protons) .

- Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₉H₁₃N₃O₄).

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intramolecular interactions (e.g., Z-conformation of C=C bonds, hydrogen bonds involving O24 and N18) .

Advanced Research Questions

Q. How does the dimethoxyethyl group influence molecular conformation and intramolecular interactions?

- Structural Insights :

- The dimethoxyethyl group stabilizes the molecule via intramolecular hydrogen bonds (e.g., N18–H···O24, distance ~2.8 Å) and restricts rotation around the N–C bond (torsion angle N18-C2-C3-C4 = 4°) .

- The electron-donating methoxy groups may enhance solubility in polar solvents, facilitating crystallization.

- Experimental Validation :

- Compare IR spectra (C-O stretching ~1100 cm⁻¹) and dynamic NMR to study rotational barriers.

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If NMR signals for the nitro group overlap with aromatic protons:

- Decoupling Experiments : Use - HMBC to correlate nitro group nitrogen with adjacent protons.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data .

- Advanced Techniques :

- Synchrotron X-ray diffraction to resolve ambiguous crystal packing effects .

Q. How can the nitro group’s electronic effects be leveraged in derivatization or functionalization?

- Mechanistic Approach :

- Reduce the nitro group to an amine (e.g., using H₂/Pd-C) for subsequent cross-coupling (e.g., Suzuki-Miyaura) or peptide conjugation.

- Monitor reactivity via cyclic voltammetry to assess reduction potentials.

- Applications :

- Nitro-to-amine conversion enables use as a precursor in bioactive molecule synthesis (e.g., kinase inhibitors) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Process Considerations :

- Avoid racemization by using mild deprotection agents (e.g., K₂CO₃ in wet acetonitrile instead of strong acids) .

- Optimize solvent systems (e.g., DMF for solubility vs. methanol for crystallization) .

- Quality Control :

- Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.